![molecular formula C13H12N6OS2 B3016461 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2097920-76-6](/img/structure/B3016461.png)

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

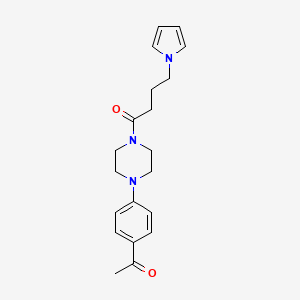

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TDPB, and it has been found to exhibit a wide range of biochemical and physiological effects that make it useful in various fields of research. In

Scientific Research Applications

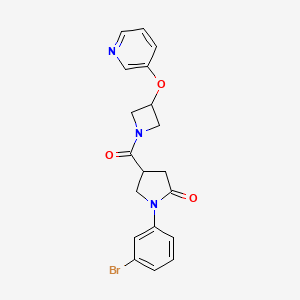

- TDZ derivatives have been investigated for their potential as anticancer agents . Researchers synthesized a novel library of amide-functionalized TDZ analogs and evaluated their efficacy against different cancer cell lines, including breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145). Notably, compounds like 8b, 8c, 8d, 8e, 8g, and 8i displayed potent activity, surpassing standard IC50 values .

- While more research is needed, TDZ derivatives have shown promise as antiviral agents . Their potential lies in inhibiting viral replication or entry mechanisms. Further studies could explore their effectiveness against specific viruses .

- TDZ-based compounds have been evaluated for their antimicrobial activity . By modifying the structure, researchers aim to enhance their efficacy against bacteria, fungi, and other pathogens. Investigating the mechanism of action and optimizing these derivatives could lead to novel antimicrobial agents .

Anticancer Activities

Antiviral Properties

Antimicrobial Applications

Mechanism of Action

Target of Action

The primary target of 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is known to play a crucial role in mood and anxiety disorders .

Mode of Action

The compound acts as a potent agonist and antagonist at the 5-HT1A receptors . This means it can both activate the receptor to mimic the effects of serotonin and block it to prevent serotonin from binding . The compound’s selective affinity for 5-HT1A receptors over alpha1 and dopamine (D2, D3, and D4) receptors suggests a specific interaction with these targets .

Biochemical Pathways

It is known that 5-ht1a receptors are involved in various neurological and biological processes, including anxiety, appetite, mood, sleep, and thermoregulation . Therefore, the compound’s interaction with these receptors could potentially affect these pathways.

Pharmacokinetics

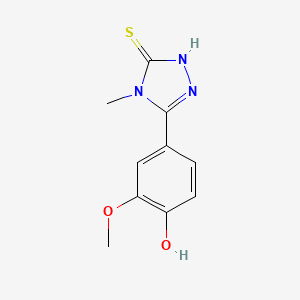

It is suggested that the presence of the 1,2,4-triazole moiety in the compound structure can form hydrogen bonds with suitable targets, leading to improved pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with the 5-HT1A receptors. As an agonist, it could mimic the effects of serotonin, potentially leading to increased neuronal activity. As an antagonist, it could block the effects of serotonin, potentially leading to decreased neuronal activity .

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6OS2/c20-13(9-1-2-10-11(7-9)16-22-15-10)19-5-3-18(4-6-19)12-8-14-21-17-12/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKUVLYPUQTOPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B3016381.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016382.png)

![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3016393.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)

![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)